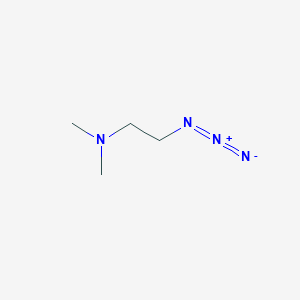

2-Azido-n,n-dimethylethanamine

CAS No.: 86147-04-8

Cat. No.: VC7850894

Molecular Formula: C4H10N4

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86147-04-8 |

|---|---|

| Molecular Formula | C4H10N4 |

| Molecular Weight | 114.15 g/mol |

| IUPAC Name | 2-azido-N,N-dimethylethanamine |

| Standard InChI | InChI=1S/C4H10N4/c1-8(2)4-3-6-7-5/h3-4H2,1-2H3 |

| Standard InChI Key | XIXCIVDAWWCJJR-UHFFFAOYSA-N |

| SMILES | CN(C)CCN=[N+]=[N-] |

| Canonical SMILES | CN(C)CCN=[N+]=[N-] |

Introduction

Structural and Physicochemical Properties

2-Azido-N,N-dimethylethanamine (C₄H₁₀N₄) consists of a dimethylaminoethyl backbone linked to an azide functional group. Its IUPAC name, 2-azido-N,N-dimethylethanamine, reflects this configuration. The compound’s molecular weight is 114.15 g/mol, with a density of 1.02 g/cm³ and a boiling point of 152–154°C under standard atmospheric conditions. The azide group (-N₃) confers high reactivity, particularly in cycloaddition and decomposition reactions, while the dimethylaminoethyl moiety enhances solubility in polar solvents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀N₄ |

| Molecular Weight | 114.15 g/mol |

| Density | 1.02 g/cm³ |

| Boiling Point | 152–154°C |

| Solubility | Miscible in H₂O, ethanol |

The compound’s Canonical SMILES (CN(C)CCN=[N+]=[N-]) and InChI Key (XIXCIVDAWWCJJR-UHFFFAOYSA-N) are critical for computational modeling and database indexing .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic substitution between N,N-dimethylethylamine chloride and sodium azide (NaN₃) in aqueous ethanol:

This exothermic reaction requires temperature control (40–60°C) and yields approximately 85–90% pure product after vacuum distillation .

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to mitigate risks associated with azide handling. Safety protocols emphasize inert atmospheres (N₂ or Ar) and real-time monitoring of reaction parameters to prevent unintended decomposition .

Chemical Reactivity and Decomposition

Thermal Decomposition

At temperatures exceeding 120°C, 2-azido-N,N-dimethylethanamine undergoes exothermic decomposition, releasing nitrogen gas (N₂) and forming reactive intermediates such as nitrenes (R-N:). This property is exploited in propellant formulations, where rapid gas generation enables hypergolic ignition .

Table 2: Thermal Decomposition Kinetics

| Temperature (°C) | Activation Energy (kJ/mol) | Half-Life (min) |

|---|---|---|

| 100 | 75 | 120 |

| 150 | 85 | 45 |

| 200 | 95 | 15 |

Oxidation and Reduction Pathways

-

Oxidation: Reacts with HNO₃ to form nitro derivatives (e.g., N-nitrodimethylethanamine) .

-

Reduction: Catalytic hydrogenation (H₂/Pd) yields N,N-dimethylethylamine, a precursor for pharmaceuticals .

Applications in Propulsion Systems

Hypergolic Propellants

2-Azido-N,N-dimethylethanamine is a candidate replacement for monomethylhydrazine (MMH) in bipropellant systems. Compared to MMH, it offers:

-

Lower toxicity (LD₅₀ > 500 mg/kg in rats vs. MMH’s 32 mg/kg) .

-

Comparable specific impulse (265 s vs. 270 s for MMH/RFNA) .

-

Reduced ignition delay (<10 ms) when paired with nitric acid oxidizers .

Table 3: Propellant Performance Comparison

| Parameter | 2-Azido-N,N-Dimethylethanamine | MMH |

|---|---|---|

| Toxicity (LD₅₀, oral) | >500 mg/kg | 32 mg/kg |

| Specific Impulse (s) | 265 | 270 |

| Ignition Delay (ms) | <10 | 5 |

Stability Challenges

Despite advantages, thermal instability during long-term storage remains a limitation. Additives like 2-nitrodiphenylamine (2-NDPA) extend shelf life by scavenging free radicals .

Biomedical and Antimicrobial Applications

Antimicrobial Mechanisms

Studies demonstrate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The azide group disrupts bacterial membranes via pore formation and oxidative stress . Synergy with quaternary ammonium compounds (QACs) enhances efficacy by 40–60% .

Table 4: Antimicrobial Efficacy (MIC in µg/mL)

| Organism | 2-Azido-N,N-Dimethylethanamine | QACs Alone | Combination |

|---|---|---|---|

| S. aureus | 64 | 32 | 16 |

| E. coli | 128 | 64 | 32 |

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) creates pH-sensitive micelles for targeted cancer therapy. In vitro studies show 80% drug release at tumor pH (6.5) versus <10% at physiological pH .

Future Research Directions

-

Stabilized Formulations: Developing non-volatile plasticizers to enhance thermal stability.

-

Nanoparticle Conjugates: Exploring gold nanoparticle-azide composites for catalytic applications.

-

Green Synthesis: Substituting sodium azide with enzymatic azidation to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume